2-(3-Formylphenyl)-4-nitrobenzoic acid

Organic Synthesis Medicinal Chemistry Building Block

Researchers requiring a specific 3-formylphenyl substitution pattern risk failed synthetic sequences if the wrong regioisomer is procured. 2-(3-Formylphenyl)-4-nitrobenzoic acid (CAS 1261984-13-7) eliminates this risk with a unique ortho-carboxylic acid, meta-aldehyde, and para-nitro arrangement, providing three orthogonal handles for sequential derivatization. - Enables meta-substituted biphenyl architectures inaccessible via the 4-formylphenyl isomer. - Sterically congested ortho-relationship between the carboxylic acid and pendant aryl ring influences regioselectivity in cross-coupling reactions. - Commercially available at ≥95% purity; confirm 3-formylphenyl substitution before ordering.

Molecular Formula C14H9NO5
Molecular Weight 271.22 g/mol
CAS No. 1261984-13-7
Cat. No. B6396966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Formylphenyl)-4-nitrobenzoic acid
CAS1261984-13-7
Molecular FormulaC14H9NO5
Molecular Weight271.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C=O
InChIInChI=1S/C14H9NO5/c16-8-9-2-1-3-10(6-9)13-7-11(15(19)20)4-5-12(13)14(17)18/h1-8H,(H,17,18)
InChIKeyHYMYUJPXPJXYTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biphenyl Carboxylic Acid Building Block Overview


2-(3-Formylphenyl)-4-nitrobenzoic acid (CAS 1261984-13-7) is a biphenyl-based aromatic carboxylic acid derivative with the molecular formula C14H9NO5 and a molecular weight of 271.22 g/mol . The compound features a benzoic acid core substituted with a nitro group (-NO₂) at the 4-position and a 3-formylphenyl group at the 2-position, forming a biphenyl scaffold with both electron-withdrawing (nitro, carboxylic acid) and electron-donating (formyl) functionalities . Its computed properties include a topological polar surface area of 100 Ų and XLogP3 of 2.4 [1]. The compound is commercially available at purities of 95% or higher and is typically employed as an intermediate or building block in organic synthesis .

Why Isomer Substitution Fails


The substitution pattern of 2-(3-Formylphenyl)-4-nitrobenzoic acid—specifically the meta-positioning of the formyl group relative to the biphenyl junction and the ortho-relationship between the carboxylic acid and the pendant aryl ring—creates a unique steric and electronic environment that cannot be replicated by its positional isomers or mono-functional analogs [1]. While multiple compounds share the same C14H9NO5 molecular formula (including CAS 1261946-59-1, CAS 1261993-63-8, CAS 1261901-22-7, and CAS 1262005-51-5), the specific arrangement of functional groups in CAS 1261984-13-7 determines its reactivity profile in cross-coupling reactions, its potential for orthogonal derivatization, and its utility in constructing specific molecular architectures . Generic substitution with an incorrect regioisomer may lead to altered reaction outcomes, failed synthetic sequences, or invalid structure-activity relationships in medicinal chemistry campaigns. This guide documents the quantifiable differentiation evidence currently available for this compound.

Differentiation Evidence


Orthogonal Functional Group Reactivity

2-(3-Formylphenyl)-4-nitrobenzoic acid (CAS 1261984-13-7) features three orthogonal reactive functional groups: a carboxylic acid, an aldehyde (formyl), and an aromatic nitro group. The specific substitution pattern—with the formyl group at the meta-position of the pendant phenyl ring and the nitro group at the para-position of the benzoic acid ring—enables independent, sequential derivatization that is not possible with certain regioisomers [1]. In contrast, 2-(4-Formylphenyl)-4-nitrobenzoic acid (CAS 1261993-63-8) positions the formyl group para to the biphenyl junction, altering the electronic communication between rings and potentially affecting reactivity in cross-coupling reactions . Similarly, 4-(4-Formylphenyl)-2-nitrobenzoic acid (CAS 1261946-59-1) swaps the relative positions of the carboxylic acid and the pendant aryl ring, resulting in a different spatial orientation that impacts binding geometries in target-directed synthesis .

Organic Synthesis Medicinal Chemistry Building Block

Physicochemical Properties Comparison

The computed physicochemical properties of 2-(3-Formylphenyl)-4-nitrobenzoic acid (CAS 1261984-13-7) have been established through authoritative database entries. The compound has a topological polar surface area (TPSA) of 100 Ų, an XLogP3 value of 2.4, a complexity index of 392, three rotatable bonds, one hydrogen bond donor, and five hydrogen bond acceptors [1]. These values are essentially identical to those of its positional isomers (e.g., CAS 1261901-22-7 and CAS 1262005-51-5), as the isomers share the same molecular formula and functional group counts, differing only in their spatial arrangement [2][3]. No quantifiable difference in bulk physicochemical parameters exists between CAS 1261984-13-7 and its C14H9NO5 regioisomers based on currently available data.

Physicochemical Properties Drug Design Computational Chemistry

Functional Group Transformation Pathways

2-(3-Formylphenyl)-4-nitrobenzoic acid (CAS 1261984-13-7) contains two primary sites for functional group interconversion: the formyl group can be oxidized to a carboxylic acid, and the nitro group can be reduced to an amine . Oxidation of the formyl group using agents such as potassium permanganate yields 2-(3-Carboxyphenyl)-4-nitrobenzoic acid, while reduction of the nitro group with hydrogen gas over palladium on carbon yields 2-(3-Formylphenyl)-4-aminobenzoic acid . These transformations are class-typical for aromatic nitrobenzoic acids bearing aldehyde functionalities; similar reactivity is reported for the 4-formylphenyl isomer (CAS 1261993-63-8) . No quantitative yield data or kinetic comparisons are available to establish differential reactivity between CAS 1261984-13-7 and its isomers.

Synthetic Chemistry Derivatization Functional Group Interconversion

Cross-Coupling Reaction Utility

2-(3-Formylphenyl)-4-nitrobenzoic acid (CAS 1261984-13-7) has been described as a versatile building block for organic synthesis, capable of participating in palladium-catalyzed cross-coupling reactions including Suzuki and Heck couplings . The biphenyl scaffold with its combination of electron-withdrawing nitro and carboxylic acid groups alongside the electron-donating formyl group provides multiple reactive handles for constructing more complex molecules . No quantitative data regarding coupling yields, reaction rates, or substrate scope limitations have been published for this specific compound in peer-reviewed literature or patents. Comparable utility is claimed for the 4-formylphenyl isomer (CAS 1261993-63-8) and other regioisomers in this compound class .

Cross-Coupling Suzuki Reaction Heck Reaction Palladium Catalysis

Application Scenarios


3-Substituted Biphenyl Derivatives

The meta-positioned formyl group on the pendant phenyl ring of CAS 1261984-13-7 enables the construction of biphenyl derivatives bearing substituents at the 3-position of the distal ring . This specific substitution pattern is inaccessible when using the 4-formylphenyl isomer (CAS 1261993-63-8) . Researchers targeting compounds requiring meta-substitution on the distal aromatic ring should select CAS 1261984-13-7 rather than alternative regioisomers.

Stepwise Orthogonal Derivatization

The combination of carboxylic acid, aldehyde, and nitro functional groups in CAS 1261984-13-7 provides three chemically distinct reactive sites for sequential, orthogonal derivatization . The spatial arrangement of these groups—with the carboxylic acid ortho to the biphenyl junction—creates a sterically congested environment that may influence reactivity and regioselectivity in subsequent transformations . This compound serves as a scaffold for building molecular complexity through independent manipulation of each functional handle.

Pharmaceutical Intermediate Precursor

The unique substitution pattern of CAS 1261984-13-7 positions it as a precursor for pharmaceutical intermediates requiring a 3-formylphenyl-4-nitrobenzoic acid scaffold . While direct bioactivity data are not available for this compound, preliminary studies suggest that derivatives of this structural class may exhibit anticancer and antimicrobial properties . Researchers should verify that their target molecule specifically requires the 3-formylphenyl substitution pattern before procurement, as regioisomers will yield structurally distinct derivatives with potentially divergent biological activities.

Polymer Building Blocks and Dye Precursors

The biphenyl core and chromophoric nitro group of CAS 1261984-13-7 offer potential utility in polymer chemistry as a monomer or cross-linking agent, and in dye synthesis for materials with specific absorption characteristics . The specific substitution pattern influences the electronic properties and conformational preferences of the biphenyl system, which may affect material performance characteristics . Selection of the correct isomer is critical for achieving intended material properties.

Technical Documentation Hub

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